3-Bromo-4-((trifluoromethyl)thio)pyridine
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Overview
Description
3-Bromo-4-((trifluoromethyl)thio)pyridine is a chemical compound that features a bromine atom, a trifluoromethylthio group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((trifluoromethyl)thio)pyridine can be achieved through several methods. One common approach involves the bromination of 4-((trifluoromethyl)thio)pyridine. This reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in optimizing the reaction parameters and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-4-((trifluoromethyl)thio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-4-((trifluoromethyl)thio)pyridine involves its interaction with various molecular targets. The bromine atom and trifluoromethylthio group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and affect the compound’s efficacy in different applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but lacks the trifluoromethylthio group.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the bromine atom.
2-Bromo-4-(trifluoromethyl)pyridine: Similar but with the bromine atom at a different position
Uniqueness
3-Bromo-4-((trifluoromethyl)thio)pyridine is unique due to the presence of both the bromine atom and the trifluoromethylthio group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H3BrF3NS |
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Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H |
InChI Key |
OPQBKTWKMCCKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SC(F)(F)F)Br |
Origin of Product |
United States |
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